molecular formula C21H21ClF2O4S B1684586 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid CAS No. 471905-41-6

3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid

Cat. No.: B1684586
CAS No.: 471905-41-6
M. Wt: 442.9 g/mol
InChI Key: XCGJIFAKUZNNOR-UHFFFAOYSA-N
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Description

MK-0752 is a potent gamma secretase inhibitor that has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Gamma secretase is an enzyme complex that plays a crucial role in the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. By inhibiting gamma secretase, MK-0752 can modulate the Notch signaling pathway, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

MK-0752, a potent and orally active compound, primarily targets the Gamma-secretase subunit APH-1A . Gamma-secretase is an enzyme required for the activation of the Notch pathway . The Notch pathway plays a crucial role in cell proliferation, survival, apoptosis, and differentiation .

Mode of Action

MK-0752 acts as a specific inhibitor of Gamma-secretase . It interacts with the Gamma-secretase subunit APH-1A, inhibiting its function . This inhibition leads to a dose-dependent reduction of Aβ40, a peptide produced by the action of Gamma-secretase on amyloid precursor protein .

Biochemical Pathways

The primary biochemical pathway affected by MK-0752 is the Notch signaling pathway . By inhibiting Gamma-secretase, MK-0752 prevents the release of the Notch intracellular domain (NICD), which is essential for the activation of the Notch pathway . This inhibition disrupts the normal signaling of the pathway, affecting the transcription of prosurvival genes such as the hairy enhancer of split (HES) gene families .

Pharmacokinetics

The pharmacokinetic properties of MK-0752 are still under investigation. It is known that mk-0752 can cross theblood-brain barrier . The compound is administered orally, and its half-life is approximately 15 hours .

Result of Action

The inhibition of the Notch pathway by MK-0752 leads to a reduction in the generation of Aβ in the central nervous system (CNS) . In clinical trials, MK-0752 has shown potential antitumor efficacy. For instance, in a study involving patients with pancreatic cancer, 13 out of 19 patients achieved stable disease, and one patient achieved a confirmed partial response .

Action Environment

The efficacy and stability of MK-0752 can be influenced by various environmental factors. For example, the compound’s toxicity is schedule-dependent

Biochemical Analysis

Biochemical Properties

MK-0752 shows a dose-dependent reduction of Aβ40 with an IC50 of 5 nM in human SH-SY5Y cells . It interacts with γ-secretase, an enzyme that plays a crucial role in the cleavage of single-pass transmembrane proteins within their transmembrane domain .

Cellular Effects

MK-0752 has been found to have significant effects on various types of cells. For instance, it has been shown to decrease cellular invasion and increase apoptosis in uterine leiomyosarcoma cells . In another study, MK-0752 demonstrated strong cytotoxic and antimigratory potential in all cell lines, with the strongest effects observed in the HPV-positive cell line .

Molecular Mechanism

The molecular mechanism of MK-0752 is primarily through its inhibition of γ-secretase . This inhibition results in a decrease in the production of Aβ40, a peptide that is implicated in the pathogenesis of Alzheimer’s disease . Additionally, MK-0752 has been found to decrease the expression of HES1, a downstream target of the Notch signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, MK-0752 has been shown to have temporal effects on cellular function. For instance, a study found that MK-0752 reduced the generation of new amyloid β protein in the brain of rhesus monkeys . No increase in MK-0752 AUC (area under the curve) was observed beyond 1800mg once weekly .

Dosage Effects in Animal Models

In animal models, the effects of MK-0752 have been found to vary with different dosages. For example, in a study involving rhesus monkeys, the generation of new amyloid β protein was partially blocked with the administration of 60 mg/kg of MK-0752, and nearly completely blocked at the 240 mg/kg dose .

Transport and Distribution

Details regarding the transport and distribution of MK-0752 within cells and tissues are currently limited. It is known that MK-0752 is orally bioavailable and can cross the blood-brain barrier .

Subcellular Localization

Given its role as a γ-secretase inhibitor, it is likely that MK-0752 interacts with γ-secretase at the cell membrane, where this enzyme is typically localized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-0752 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of MK-0752 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MK-0752 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MK-0752

MK-0752 is unique due to its high potency and specificity for gamma secretase. It has shown promising results in preclinical and clinical studies, particularly in combination with other chemotherapeutic agents. Its ability to cross the blood-brain barrier also makes it a valuable candidate for treating central nervous system cancers .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGJIFAKUZNNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026086, DTXSID70915051
Record name 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471905-41-6, 952578-68-6
Record name MK-0752
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471905416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK 0752
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952578686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0752
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12852
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-0752
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JD9B4S53T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
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3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
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3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
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3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
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3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Reactant of Route 6
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Customer
Q & A

Q1: How does MK0752 interact with its target and what are the downstream effects?

A1: MK0752 is a synthetic small molecule that acts as a gamma-secretase inhibitor. [] Gamma-secretase is an enzyme complex involved in the cleavage of Notch receptors, which are transmembrane proteins involved in various cellular processes, including cell fate determination, survival, and proliferation. [] By inhibiting gamma-secretase, MK0752 prevents the cleavage of Notch receptors, effectively blocking the Notch signaling pathway. [] This inhibition has been shown to induce growth arrest and apoptosis in tumor cells with overactivated Notch signaling. []

Q2: What is known about MK0752's efficacy in preclinical models of cancer?

A2: Research indicates that MK0752 has demonstrated antineoplastic effects in vitro in HPV-positive head and neck squamous cell carcinoma. [] Additionally, studies have investigated the potential of MK0752 in treating triple-negative breast cancer (TNBC) by incorporating it into solid lipid nanoparticles (SLNs) functionalized with DR-5 and DLL-4 monoclonal antibodies. [] This approach aims to improve the targeted delivery of MK0752 to TNBC cells and enhance its therapeutic efficacy while minimizing off-target side effects. []

Q3: Has MK0752 been studied in a clinical setting?

A3: Yes, MK0752 has been investigated in a Phase I clinical trial involving children with recurrent or refractory central nervous system (CNS) malignancies. [, ] The trial aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics (PK) of MK0752 in this patient population. [] Additionally, researchers assessed the expression of Notch and HES proteins in peripheral blood mononuclear cells (PBMCs) before and after treatment with MK0752. []

Q4: Are there any preclinical studies looking at the impact of MK0752 on specific cell types?

A4: Yes, research has shown that MK0752 can ameliorate sepsis-induced renal injury in a mouse model by reducing proinflammatory cytokines and modulating the Notch1 signaling pathway. [] Further investigation revealed that MK0752 effectively reduced the protein expression of Notch1, CXCR4, and p-mTOR in glioma initiating cells (GICs), leading to reduced invasion and migration capabilities of these cells. [] These findings highlight the potential of MK0752 as a therapeutic agent targeting Notch1 signaling in various disease contexts.

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